Lithium diisopropylamide mono(tetrahydrofuran)
Overview
Description
Lithium diisopropylamide mono(tetrahydrofuran) is a useful research compound. Its molecular formula is C10H22LiNO and its molecular weight is 179.3 g/mol. The purity is usually 95%.
The exact mass of the compound Lithium diisopropylamide mono(tetrahydrofuran) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithium diisopropylamide mono(tetrahydrofuran) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium diisopropylamide mono(tetrahydrofuran) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metalation of Imines : LDA-THF effectively metalizes imines derived from cyclohexanone and 2-methylcyclohexanone in various solvent mixtures, showcasing its utility in organic synthesis (Bernstein & Collum, 1993).
Kinetics and Mechanisms : Studies reveal insights into the kinetics of LDA in THF under nonequilibrium conditions, contributing to the understanding of organolithium reaction mechanisms (Algera et al., 2017).
Reactions with Hexamethylphosphoramide : When combined with hexamethylphosphoramide, LDA can mediate complex reactions in various organic compounds, demonstrating the influence of secondary-shell solvation effects (Ma & Collum, 2007).
Aggregation Studies : Cryoscopy in THF is used to determine the aggregation degree of organolithium compounds like LDA, enabling synthesis and measurement under inert atmosphere conditions (Bauer & Seebach, 1984).
Dehydrobrominations : LDA mediated dehydrobrominations of various brominated compounds in THF solutions with hexamethylphosphoramide, highlighting its reactivity and utility in organic transformations (Ma et al., 2006).
Ligand Binding : LDA forms exclusively dimers with various monodentate ligands and monomers with specific ligands, suggesting its potential in ligand binding studies (Remenar et al., 1997).
Regioselective Ortho Lithiation : LDA can be used for the regioselective ortho lithiation of halopyridines, leading to disubstituted pyridines, which is significant for the synthesis of heterocyclic compounds (Gribble & Saulnier, 1980).
1,4-Addition to Unsaturated Esters : This process involves rate-limiting deaggregation and autocatalysis, with lithium chloride catalysis and mixed aggregation effects, showcasing the complexity of reactions mediated by LDA (Ma et al., 2010).
Ortholithiation Mechanisms : The ortholithiation of 1,4-bis(trifluoromethyl)benzene by LDA under nonequilibrium conditions demonstrates sensitivity to trace impurities, reactant concentrations, and isotopic substitution (Liang et al., 2015).
Enolate Formation Mechanisms : A study on the reaction of LDA with 2-methyl-3-pentanone in THF shows a two-step mechanism for enolate formation, providing insights into the proton transfer process (Beutelman et al., 1982).
Mechanism of Action
Target of Action
Lithium diisopropylamide (commonly abbreviated as LDA) is a strong base . Its primary targets are protons in carbon-hydrogen compounds . It abstracts hydrogen from active carbon , making it a key player in deprotonation reactions .
Mode of Action
LDA interacts with its targets by abstracting a proton from carbon-hydrogen compounds . This interaction results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . The deprotonation process is facilitated by LDA’s non-nucleophilic nature, which prevents it from reacting with other groups in the molecule .
Biochemical Pathways
The primary biochemical pathway affected by LDA is the deprotonation of carbon-hydrogen compounds . This process leads to the generation of carbanion or enolate anions . These anions can then participate in various downstream reactions, such as the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules .
Pharmacokinetics
As a strong base, LDA’s pharmacokinetic properties are primarily determined by its reactivity and solubility . It is highly reactive, readily participating in deprotonation reactions . Its good solubility in non-polar organic solvents enhances its bioavailability . It’s important to note that lda is usually generated and observed only in solution .
Result of Action
The action of LDA results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . These anions can then be used in further reactions, such as the formation of carbon-carbon bonds . This makes LDA a valuable tool in organic synthesis .
Action Environment
The action of LDA is influenced by several environmental factors. Its reactivity and efficacy are enhanced in non-polar organic solvents , which also improve its stability . The temperature can also affect the extent of LDA’s aggregation in solution, which in turn can influence its reactivity . Furthermore, LDA is sensitive to moisture and oxygen, which can lead to its decomposition .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
lithium;di(propan-2-yl)azanide;oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJXGDYAEOTOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22LiNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924467 | |
Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-84-6 | |
Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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